molecular formula C22H23NO5 B13620381 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid

Cat. No.: B13620381
M. Wt: 381.4 g/mol
InChI Key: RPEORNHHFRSUSC-UHFFFAOYSA-N
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Description

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its unique structural features and versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the acylation of the pyrrolidine ring with acetic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional groups. The compound can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
  • ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

What sets 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidin-2-yl)acetic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and functional properties. The presence of the methoxy group at the 4-position of the pyrrolidine ring and the acetic acid moiety contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)

InChI Key

RPEORNHHFRSUSC-UHFFFAOYSA-N

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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